molecular formula C20H15ClN6O B2377190 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326896-27-8

1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2377190
CAS No.: 1326896-27-8
M. Wt: 390.83
InChI Key: LRUBLHLJHNQMAL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a triazole ring, a chlorophenyl group, and pyridine moieties. These structural elements contribute to its biological activity and make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 4-chlorophenyl azide, and the alkyne component is a pyridine-substituted alkyne.

    Coupling Reactions: The triazole intermediate is then coupled with pyridine-3-carboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Amidation: The final step involves the amidation of the triazole carboxylic acid with pyridin-3-ylmethylamine, typically in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or using peptide coupling techniques.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.

    Purification Techniques: Utilizing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

    Process Optimization: Continuous monitoring and optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the chlorophenyl group are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The pyridine moieties may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-5-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-chlorophenyl)-5-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Comparison:

  • Structural Differences: The position of the pyridine substituents can significantly affect the compound’s properties and biological activity.
  • Biological Activity: Variations in the pyridine ring position may lead to differences in binding affinity and specificity for biological targets.
  • Chemical Reactivity: The reactivity of the compound in various chemical reactions can also be influenced by the position of the substituents.

This detailed overview provides a comprehensive understanding of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-chlorophenyl)-5-pyridin-3-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O/c21-16-5-7-17(8-6-16)27-19(15-4-2-10-23-13-15)18(25-26-27)20(28)24-12-14-3-1-9-22-11-14/h1-11,13H,12H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUBLHLJHNQMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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